
Aatp-III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aatp-III is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenyl group, a methyl group, and a thioether linkage, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aatp-III typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazines with 1,3-diketones, followed by functional group modifications to introduce the thioether and phenyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The use of automated systems for temperature and pressure control, along with continuous monitoring, ensures consistent quality and efficiency. Purification steps such as recrystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Aatp-III undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nitric acid, bromine.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Aatp-III has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Aatp-III depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether and phenyl groups can enhance its binding affinity and specificity towards molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
1H-Pyrazol-5-amine, 1-methyl-3-phenyl-: Lacks the thioether group, which may affect its reactivity and biological activity.
1H-Pyrazol-5-amine, 1-methyl-4-phenyl-: Similar structure but without the thioether linkage, leading to different chemical properties.
1H-Pyrazol-5-amine, 1-methyl-4-((1-ethylpropyl)thio)-3-phenyl-: Contains a different alkyl group, which can influence its solubility and reactivity.
Uniqueness: The presence of the thioether group in Aatp-III imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
32527-99-4 |
|---|---|
Molecular Formula |
C14H19N3S |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
4-butan-2-ylsulfanyl-2-methyl-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3S/c1-4-10(2)18-13-12(16-17(3)14(13)15)11-8-6-5-7-9-11/h5-10H,4,15H2,1-3H3 |
InChI Key |
WQECKYWGHPFPAU-UHFFFAOYSA-N |
SMILES |
CCC(C)SC1=C(N(N=C1C2=CC=CC=C2)C)N |
Canonical SMILES |
CCC(C)SC1=C(N(N=C1C2=CC=CC=C2)C)N |
Synonyms |
1-methyl-3-phenyl-4-(1'-methyl)propylthio-5-aminopyrazole AATP-III |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanenitrile](/img/structure/B1226983.png)
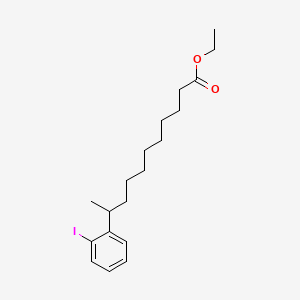
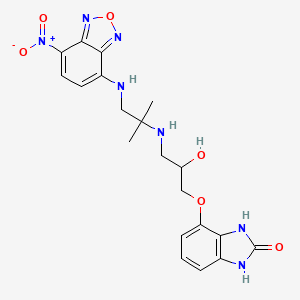
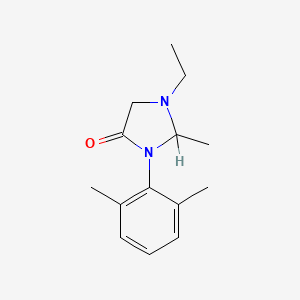
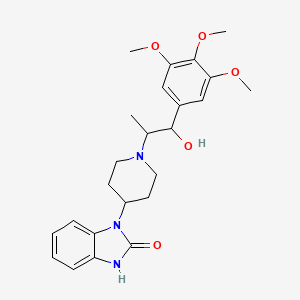
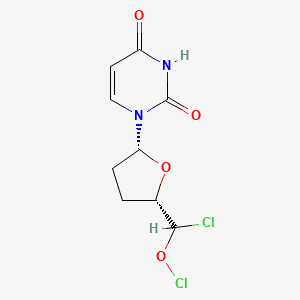
![1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea](/img/structure/B1226996.png)
![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-ethoxypropyl)thiourea](/img/structure/B1226997.png)
![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226999.png)
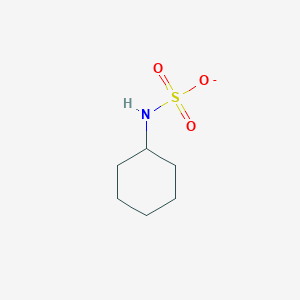
![2-[[7-(4-Methoxyphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]thio]propanoic acid ethyl ester](/img/structure/B1227005.png)
![3,5-Dimethoxy-4-methyl-7-[2-[2-(7-methylocta-3,5-dien-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1227006.png)
![9,10-Dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B1227007.png)

